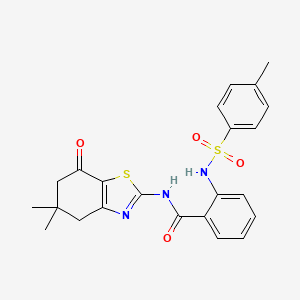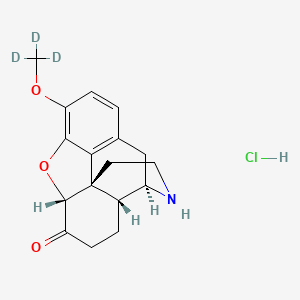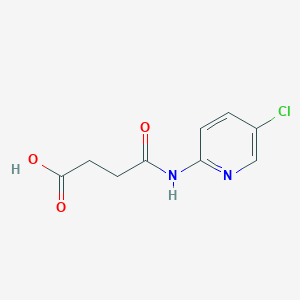
ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a nitrophenyl group, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Diazotization and Coupling: The nitroaniline derivative is then diazotized and coupled with an appropriate triazole precursor to form the triazole ring.
Esterification: The final step involves esterification of the triazole carboxylic acid with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 1-(4-amino-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
科学研究应用
Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Agrochemicals: It is explored as a potential herbicide or pesticide.
Material Science: It is studied for its potential use in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate depends on its application:
Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microorganisms by interacting with specific enzymes or proteins.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or cellular components.
Herbicidal Activity: It may inhibit key enzymes involved in plant growth and development.
相似化合物的比较
Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Itraconazole: Another antifungal agent with a triazole ring and different functional groups.
Triazolam: A benzodiazepine with a triazole ring used as a sedative.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4/c1-3-21-12(18)11-14-7(2)16(15-11)9-5-4-8(13)6-10(9)17(19)20/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUXFTSICIGBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2518053.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![6-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2518060.png)




![3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2518067.png)
![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)
![3-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2518071.png)


